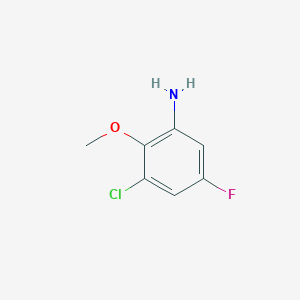
3-Chloro-5-fluoro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-2-methoxyaniline, also known as CFMA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. CFMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxyaniline is not fully understood. However, it has been suggested that 3-Chloro-5-fluoro-2-methoxyaniline may act as a radical scavenger, which can protect cells from oxidative stress. 3-Chloro-5-fluoro-2-methoxyaniline has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase.
Biochemical and Physiological Effects:
3-Chloro-5-fluoro-2-methoxyaniline has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. 3-Chloro-5-fluoro-2-methoxyaniline has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-Chloro-5-fluoro-2-methoxyaniline has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. 3-Chloro-5-fluoro-2-methoxyaniline is also highly fluorescent, which makes it a useful tool for detecting hydrogen peroxide in biological systems. However, 3-Chloro-5-fluoro-2-methoxyaniline has some limitations for lab experiments. It is toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for 3-Chloro-5-fluoro-2-methoxyaniline research. One area of research could focus on the development of novel materials using 3-Chloro-5-fluoro-2-methoxyaniline as a building block. Another area of research could focus on the synthesis of novel pharmaceutical compounds using 3-Chloro-5-fluoro-2-methoxyaniline as a starting material. Additionally, further research is needed to fully understand the mechanism of action of 3-Chloro-5-fluoro-2-methoxyaniline and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 3-Chloro-5-fluoro-2-methoxyaniline is a synthetic compound that has been used in various scientific research studies due to its unique properties. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. 3-Chloro-5-fluoro-2-methoxyaniline has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-Chloro-5-fluoro-2-methoxyaniline research, including the development of novel materials and the synthesis of novel pharmaceutical compounds.
Synthesis Methods
3-Chloro-5-fluoro-2-methoxyaniline can be synthesized using different methods, including the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride, the reaction of 3-chloro-5-fluoro-2-nitroaniline with sodium methoxide, and the reduction of 3-chloro-5-fluoro-2-nitroaniline with tin(II) chloride. Among these methods, the reduction of 3-chloro-5-fluoro-2-nitroaniline with sodium borohydride is the most commonly used method for synthesizing 3-Chloro-5-fluoro-2-methoxyaniline.
Scientific Research Applications
3-Chloro-5-fluoro-2-methoxyaniline has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for detecting hydrogen peroxide, as a precursor for the synthesis of various organic compounds, and as a starting material for the synthesis of various pharmaceutical compounds. 3-Chloro-5-fluoro-2-methoxyaniline has also been used in the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWBVMWFIJXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)
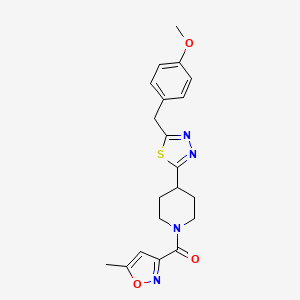
![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
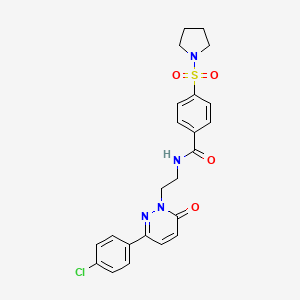
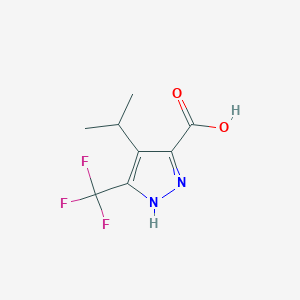


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)
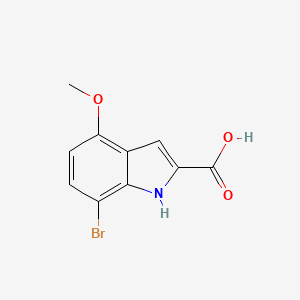
![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)